Substrate-Dependent Potency: HSD17B13-IN-16 Shows Differential Inhibition of Estradiol vs. Leukotriene B3
HSD17B13-IN-16 demonstrates substrate-dependent inhibition, with a 10-fold difference in potency between estradiol (IC50 < 0.1 μM) and leukotriene B3 (IC50 < 1 μM) . This indicates that the compound's interaction with the enzyme's active site may be influenced by the specific substrate bound, a property not universally reported across all HSD17B13 inhibitors. For comparison, BI-3231, a potent clinical-stage probe, has a reported IC50 of 1 nM for hHSD17B13 but does not specify substrate-dependent differences .
| Evidence Dimension | Inhibitory potency (IC50) with different substrates |
|---|---|
| Target Compound Data | Estradiol: <0.1 μM; Leukotriene B3: <1 μM |
| Comparator Or Baseline | BI-3231: IC50 = 1 nM (hHSD17B13, substrate not specified) |
| Quantified Difference | Approximately 10-fold difference in potency depending on substrate for HSD17B13-IN-16; no substrate-dependent data reported for BI-3231 |
| Conditions | Biochemical enzyme assay using estradiol or leukotriene B3 as substrate |
Why This Matters
Understanding substrate-dependent inhibition is critical for accurately modeling HSD17B13 function in different metabolic states and may influence the selection of the appropriate inhibitor for specific assay conditions.
